ent-3Beta-Angeloyloxykaur-16-en-19-oic acid
Overview
Description
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid: is a natural product derived from the plant Wedelia, which belongs to the Asteraceae family . This compound has a molecular formula of C25H36O4 and a molecular weight of 400.559 g/mol . It is known for its bioactive properties and is used as a reference standard in various research applications .
Biochemical Analysis
Biochemical Properties
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tumor cells in vitro by stabilizing IkBα, reducing nuclear p65, and inhibiting NF-kB activity . These interactions lead to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak, thereby inducing apoptosis in cancer cells.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cells, this compound has been shown to induce apoptosis by inhibiting the NF-kB pathway . This compound also affects the expression of genes involved in apoptosis, such as Bcl-2, Bax, and Bak.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and stabilizes IkBα, which in turn inhibits the NF-kB pathway . This inhibition leads to a reduction in nuclear p65 and NF-kB activity, resulting in decreased expression of anti-apoptotic genes like Bcl-2 and increased expression of pro-apoptotic genes like Bax and Bak. These changes ultimately lead to apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inducing apoptosis in cancer cells over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound induces apoptosis in a dose-dependent manner . At higher doses, this compound may exhibit toxic or adverse effects, although these effects are generally minimal. For instance, mice receiving high doses of the compound showed a mild degree of hair loss but no significant damage to liver and renal functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell survival. The compound’s inhibition of the NF-kB pathway and its effects on the expression of Bcl-2, Bax, and Bak suggest its involvement in metabolic pathways related to apoptosis and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid typically involves the extraction from natural sources such as the Wedelia plant. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Industrial Production Methods: advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: ent-3Beta-Angeloyloxykaur-16-en-19-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and chemical synthesis studies.
Biology: Studied for its bioactive properties, including anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its bioactive effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of inflammatory and apoptotic pathways .
Comparison with Similar Compounds
ent-kaur-16-en-19-oic acid: A similar compound with anticancer and anti-HIV activities.
Kaurenoic acid: Another related compound with similar bioactive properties.
Uniqueness: ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is unique due to its specific structural features and bioactive properties. Its angeloyloxy group at the 3-beta position distinguishes it from other similar compounds, contributing to its unique biological activities .
Properties
IUPAC Name |
(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19+,20-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVOJPQEMAKKFV-TXPCZTDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.